2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 13600-42-5
VCID: VC21062318
InChI: InChI=1S/C7HCl2F3N2/c8-5-1-4(7(10,11)12)3(2-13)6(9)14-5/h1H
SMILES: C1=C(C(=C(N=C1Cl)Cl)C#N)C(F)(F)F
Molecular Formula: C7HCl2F3N2
Molecular Weight: 240.99 g/mol

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

CAS No.: 13600-42-5

Cat. No.: VC21062318

Molecular Formula: C7HCl2F3N2

Molecular Weight: 240.99 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile - 13600-42-5

Specification

CAS No. 13600-42-5
Molecular Formula C7HCl2F3N2
Molecular Weight 240.99 g/mol
IUPAC Name 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C7HCl2F3N2/c8-5-1-4(7(10,11)12)3(2-13)6(9)14-5/h1H
Standard InChI Key WRXXBTBGBXYHSG-UHFFFAOYSA-N
SMILES C1=C(C(=C(N=C1Cl)Cl)C#N)C(F)(F)F
Canonical SMILES C1=C(C(=C(N=C1Cl)Cl)C#N)C(F)(F)F

Introduction

Chemical Properties and Structure

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is characterized by its specific chemical identifiers and physical properties that make it valuable for various applications.

Basic Chemical Information

PropertyInformation
IUPAC Name2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
CAS Number13600-42-5
Molecular FormulaC7HCl2F3N2
Molecular Weight241.00 g/mol
Melting Point38–40°C

The compound features a pyridine ring with two chlorine atoms at the 2 and 6 positions, a trifluoromethyl group at position 4, and a nitrile group. This structural arrangement contributes significantly to its chemical reactivity and biological interactions.

Physical Characteristics

The physical state of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is typically a crystalline solid at room temperature. Its relatively low melting point allows for easier handling in laboratory settings. The presence of the trifluoromethyl group enhances its lipophilicity, which is an important factor for its applications in biological systems, particularly in terms of membrane permeability.

Synthesis and Preparation Methods

The synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile involves specific reaction pathways that can be implemented both in laboratory settings and industrial production.

Laboratory Synthetic Routes

The primary laboratory synthesis method typically involves the reaction of 2,6-dichloronicotinonitrile with trifluoromethylating agents under controlled conditions. Common approaches include:

  • Reaction with trifluoromethyl iodide in the presence of a base such as potassium carbonate

  • Copper-mediated trifluoromethylation using CF3I or other trifluoromethyl sources

  • Palladium-catalyzed cross-coupling reactions with trifluoromethyl-containing reagents

The reactions generally require anhydrous conditions and careful temperature control to optimize yields and minimize side products.

Industrial Production Methods

For industrial-scale production, the synthetic approaches are typically modified to accommodate larger volumes and enhance efficiency:

  • Continuous flow reactors are employed to maintain consistent reaction conditions

  • Automated systems monitor and control reaction parameters

  • Specialized purification techniques, including industrial chromatography and recrystallization, are utilized to obtain high-purity material

These industrial methods are optimized to maximize yield while maintaining cost-effectiveness for commercial applications.

Chemical Reactions Analysis

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile exhibits diverse reactivity patterns that make it valuable in synthetic chemistry.

Types of Reactions

The compound participates in several important reaction types:

Substitution Reactions

The chlorine atoms at positions 2 and 6 can undergo nucleophilic aromatic substitution with various nucleophiles, including:

  • Amines, forming amino-substituted derivatives

  • Thiols, producing thioether derivatives

  • Alkoxides, resulting in ether linkages

These substitution reactions are particularly valuable for creating libraries of derivatives with modified properties.

Reduction Reactions

The nitrile group can be reduced to form amine derivatives:

  • Lithium aluminum hydride reduction in anhydrous ether converts the nitrile to a primary amine

  • Partial reduction can yield imine intermediates

  • Catalytic hydrogenation provides an alternative pathway to amines

Oxidation Reactions

The compound can undergo specific oxidation reactions:

  • Formation of corresponding oxides under appropriate oxidizing conditions

  • Transformation to carboxylic acid derivatives under controlled oxidation

Common Reagents and Conditions

Effective reagents for reactions with 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile include:

Reaction TypeCommon ReagentsTypical Conditions
SubstitutionSodium amide, thioureaPolar solvents, moderate heating
ReductionLithium aluminum hydrideAnhydrous ether, low temperature
OxidationPotassium permanganateAcidic or basic medium

These reaction conditions can be modified to optimize yield and selectivity based on the specific transformation desired.

Biological Activity

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile demonstrates significant biological activity across multiple domains, making it valuable for various biomedical applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against several bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM

The compound appears to inhibit bacterial protein synthesis pathways and affect nucleic acid production, contributing to its bactericidal effects.

Antifungal Activity

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile also demonstrates antifungal properties, particularly in reducing biofilm formation in certain fungal species:

Fungal StrainBiofilm Reduction (%)
Candida tropicalisUp to 90.41%
Staphylococcus epidermidis75 - 83%

This activity suggests potential applications in treating biofilm-associated infections, which are often resistant to conventional antifungal therapies.

Other Biological Activities

Beyond antimicrobial applications, research has investigated this compound for:

  • Potential anti-inflammatory properties

  • Interactions with specific nicotinic receptors

  • Possible applications in neurological disorders

These areas remain under investigation, with preliminary results indicating promising directions for future research.

Scientific Research Applications

The unique structure and properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile have led to its utilization across multiple scientific disciplines.

Chemistry Applications

In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex structures. Its reactive sites allow for selective modifications to create derivatives with tailored properties. The electron-withdrawing nature of both the trifluoromethyl group and the nitrile functionality creates distinctive electronic effects that can be leveraged in designing reaction pathways.

Medicinal Applications

Research in medicinal chemistry has explored this compound's potential in several therapeutic areas:

Drug Development

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile has been investigated as a precursor for synthesizing:

  • Androgen receptor antagonists for hormone-related conditions

  • Novel antiviral compounds targeting specific viral proteins

  • Potential therapeutics for neurological disorders

The trifluoromethyl group enhances metabolic stability and membrane permeability of resulting drug candidates, potentially improving their pharmacokinetic profiles.

Pharmaceutical Research Case Studies

A notable study reviewing FDA-approved drugs containing trifluoromethyl groups highlighted the importance of compounds similar to 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile in modern drug development. The review emphasized their therapeutic potential against various diseases due to the unique chemical properties conferred by the trifluoromethyl moiety.

Agricultural Applications

In agricultural research, this compound and its derivatives have shown promise in developing effective crop protection agents:

Agrochemical Development

Research on trifluoromethylpyridines has demonstrated that derivatives of this compound can function as effective insecticides. Field trials have confirmed efficacy against common agricultural pests, suggesting commercial potential in crop protection.

Pest TypeEffectiveness RatingComparison to Standard Treatments
LepidopteraHighComparable to commercial standards
ColeopteraModerate to HighEffective at similar concentrations
HemipteraModerateRequires higher dosages than standards

Mechanism of Action

Understanding the mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is crucial for optimizing its applications and developing improved derivatives.

Molecular Interactions

The compound's biological activity stems from its ability to interact with specific molecular targets. It can function as a ligand, binding to receptors or enzymes and modulating their activity. In pharmaceutical applications, it may inhibit certain enzymes or receptors, producing therapeutic effects.

The trifluoromethyl group plays a critical role in these interactions by:

  • Enhancing lipophilicity and membrane permeability

  • Creating strong electron-withdrawing effects that influence binding affinity

  • Forming unique electrostatic interactions with target proteins

Structure-Activity Relationships

Research has identified several structural features that contribute to the compound's activity:

These structure-activity relationships guide the rational design of more potent or selective derivatives for specific applications.

Comparison with Similar Compounds

Structural analogs of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile demonstrate how subtle molecular modifications can significantly alter biological and chemical properties.

Structurally Related Compounds

CompoundKey Structural DifferenceEffect on Properties
2,6-Dichloro-4-(difluoromethyl)nicotinonitrileContains difluoromethyl instead of trifluoromethylReduced lipophilicity, moderate antimicrobial properties
2,6-Dichloro-4-isopropylnicotinonitrileIsopropyl group instead of trifluoromethylEnhanced lipophilicity, improved antifungal activity
2,6-Dichloro-5-(trifluoromethyl)nicotinonitrileTrifluoromethyl at position 5 instead of 4Altered electronic distribution, different receptor binding profile

These comparisons illustrate the importance of the trifluoromethyl group position and identity in determining biological activity.

Functional Group Effects

Different functional groups in place of the nitrile can dramatically alter the compound's properties:

  • Carboxylic acid derivatives show increased water solubility but reduced membrane permeability

  • Amide derivatives often demonstrate enhanced binding to specific protein targets

  • Reduced derivatives (amines) present different hydrogen bonding capabilities and basicity

These functional group modifications provide avenues for fine-tuning properties for specific applications.

Future Research Directions

Research on 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile continues to evolve, with several promising directions for future investigation.

Medicinal Chemistry

Future research in medicinal chemistry may focus on:

  • Development of more selective receptor targeting through strategic modifications

  • Investigation of activity against resistant bacterial strains

Green Chemistry Approaches

Sustainable synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile represents another important research direction:

  • Development of catalytic methods requiring lower energy input

  • Exploration of solvent-free or aqueous reaction conditions

  • Implementation of continuous flow processes to reduce waste and improve efficiency

Combination Studies

Investigating synergistic effects when combined with other bioactive compounds could yield valuable insights:

  • Combination with established antimicrobials to address resistance

  • Integration into multi-component drug delivery systems

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